molecular formula C12H17NO3 B159545 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL CAS No. 1622-67-9

1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL

Cat. No. B159545
CAS RN: 1622-67-9
M. Wt: 223.27 g/mol
InChI Key: JTDBGJWBSDBUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL, also known as DIMBOA, is a natural product that belongs to the class of benzoxazinoids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential as a natural herbicide, insecticide, and fungicide. In addition, it has been shown to have various biochemical and physiological effects that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is not fully understood. However, it has been shown to act as a potent antioxidant, which may contribute to its various biological activities. In addition, it has been suggested that this compound may act by inhibiting enzymes involved in various biochemical pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have potent antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties. In addition, it has been shown to have antibacterial and antifungal properties, which make it a promising candidate for use as a natural pesticide. This compound has also been shown to have potential as a natural herbicide, as it has been shown to inhibit the growth of various weeds.

Advantages and Limitations for Lab Experiments

The use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in scientific research has several advantages. It is a natural product, which makes it a safer alternative to synthetic chemicals. In addition, it has been extensively studied, and its various biological activities have been well documented. However, the use of this compound in lab experiments also has some limitations. Its complex synthesis process makes it difficult to obtain in large quantities, and its potency varies depending on the source of the plant material used.

Future Directions

There are several future directions for the use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in scientific research. One potential application is in the development of natural pesticides and herbicides. Another potential application is in the development of anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is a complex process that involves several steps. The most common method of synthesizing this compound is through the oxidation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) using potassium permanganate. This reaction results in the formation of this compound in good yields. Other methods of synthesizing this compound have also been reported, including the use of enzymes and microorganisms.

Scientific Research Applications

1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been shown to have potential as a natural insecticide and herbicide. This compound has also been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on cancer cells.

properties

CAS RN

1622-67-9

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

8-methyl-3-propan-2-yl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol

InChI

InChI=1S/C12H17NO3/c1-7(2)12-15-5-9-4-13-8(3)11(14)10(9)6-16-12/h4,7,12,14H,5-6H2,1-3H3

InChI Key

JTDBGJWBSDBUQB-UHFFFAOYSA-N

SMILES

CC1=NC=C2COC(OCC2=C1O)C(C)C

Canonical SMILES

CC1=NC=C2COC(OCC2=C1O)C(C)C

Other CAS RN

1622-67-9

Origin of Product

United States

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